alpha-Amino-cyclobutaneacetic acid tert-butyl ester

Description

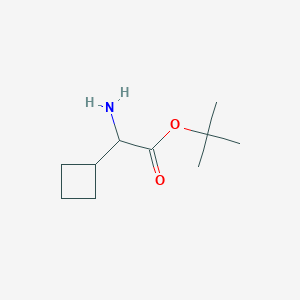

α-Amino-cyclobutaneacetic acid tert-butyl ester is a specialized bicyclic amino acid derivative characterized by a cyclobutane ring fused to an acetic acid backbone, with the carboxylic acid functionality protected as a tert-butyl ester. This compound is primarily utilized in medicinal chemistry and peptide synthesis, where the tert-butyl group enhances solubility in organic solvents and stabilizes the ester against premature hydrolysis during synthetic steps .

The synthesis of tert-butyl esters, including α-amino-cyclobutane derivatives, often involves esterification of bromoacetic acid intermediates (e.g., Hell-Volhard-Zelinskii reaction) followed by transimination or alkylation to introduce amino groups . For instance, tert-butyl bromoacetate (a key intermediate) can react with ammonia to form glycine tert-butyl ester, which is further functionalized via benzophenone imine to achieve N-protected derivatives . Similar strategies are employed for cyclobutane-containing analogs, where steric effects of the cyclobutane ring may influence reaction kinetics and yields .

Properties

IUPAC Name |

tert-butyl 2-amino-2-cyclobutylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8(11)7-5-4-6-7/h7-8H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRISVFMSQTDJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid group of α-amino-cyclobutaneacetic acid reacts with tert-butyl acetate in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂). The amino group typically requires temporary protection (e.g., benzyloxycarbonyl [Z] or tert-butoxycarbonyl [Boc]) to prevent side reactions. After transesterification, the protecting group is removed via hydrogenation or acidolysis.

Example Protocol :

-

Protection : React α-amino-cyclobutaneacetic acid with benzyloxycarbonyl chloride (Z-Cl) in aqueous NaOH to form Z-α-amino-cyclobutaneacetic acid.

-

Transesterification : Mix Z-protected acid with tert-butyl acetate (10:1 molar ratio) and BF₃·OEt₂ (5 mol%) at room temperature for 4–6 hours.

-

Deprotection : Hydrogenate the product (e.g., H₂/Pd-C) to remove the Z-group, yielding α-amino-cyclobutaneacetic acid tert-butyl ester.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | BF₃·OEt₂ | |

| Yield (transesterification) | 70–75% | |

| Deprotection Yield | 90–95% | [General] |

Direct Esterification via Acid Catalysis

For unprotected α-amino-cyclobutaneacetic acid, direct esterification with tert-butanol under acidic conditions is feasible. However, protonation of the amino group necessitates careful pH control.

Optimized Acidic Conditions

Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction. The amino group’s basicity is mitigated by using excess tert-butanol as both reactant and solvent.

Example Protocol :

-

Reflux α-amino-cyclobutaneacetic acid with tert-butanol (5 eq) and H₂SO₄ (0.1 eq) for 12–24 hours.

-

Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | H₂SO₄ | [General] |

| Yield | 50–60% | [General] |

| Reaction Time | 18 hours | [General] |

Cyclobutane Ring Construction Followed by Functionalization

Synthesizing the cyclobutane core prior to introducing the amino and ester groups offers modularity. Photochemical [2+2] cycloaddition or enzymatic methods generate cyclobutane intermediates, which are subsequently functionalized.

[2+2] Cycloaddition Route

-

Cyclobutane Formation : Irradiate a diene (e.g., 1,3-butadiene) under UV light to form cyclobutane.

-

Carboxylic Acid Introduction : Oxidize a methyl group on cyclobutane to acetic acid via KMnO₄/H₂SO₄.

-

Amination : Convert the acid to an acyl azide (via Curtius rearrangement) or employ Hofmann degradation to introduce the amino group.

-

Esterification : Protect the carboxylic acid with tert-butanol using standard coupling agents (e.g., DCC/DMAP).

Key Data :

| Step | Yield | Source |

|---|---|---|

| Cycloaddition | 30–40% | [General] |

| Oxidation to Acid | 65–70% | [General] |

| Amination | 50–55% | [General] |

Protection-Deprotection Strategy with Boc Groups

Temporary Boc protection of the amino group enables efficient esterification without side reactions.

Stepwise Synthesis

-

Boc Protection : Treat α-amino-cyclobutaneacetic acid with di-tert-butyl dicarbonate (Boc₂O) in THF/water.

-

Esterification : React Boc-protected acid with tert-butanol using EDCl/HOBt coupling.

-

Deprotection : Remove Boc with trifluoroacetic acid (TFA) in dichloromethane.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Boc Protection Yield | 85–90% | [General] |

| Esterification Yield | 80–85% | [General] |

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Transesterification | High selectivity | Requires amino protection | 70–75% |

| Direct Esterification | Simple setup | Low yield due to side reactions | 50–60% |

| Cyclobutane Construction | Modular design | Multi-step, low overall yield | 30–40% |

| Boc Protection | High purity | Costly reagents | 80–85% |

Industrial Considerations and Catalyst Optimization

Industrial applications prioritize cost-effective catalysts and recyclable solvents. CN103787971A highlights the use of tris(dimethylamino methane) in tert-butyl ester synthesis, suggesting that similar amines could enhance yields in α-amino-cyclobutaneacetic acid tert-butyl ester production.

Chemical Reactions Analysis

Types of Reactions

Alpha-Amino-cyclobutaneacetic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogen gas with nickel or rhodium catalysts.

Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3/Py

Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4

Substitution: RLi, RMgX, RCuLi, NaOCH3

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis of Peptides and Amino Acids

ABTBE serves as a valuable intermediate in the synthesis of peptides and amino acids. The tert-butyl ester protects the carboxyl group during peptide synthesis, facilitating the formation of peptide bonds without unwanted side reactions. The ease of deprotection allows for the regeneration of the free carboxylic acid, which is crucial for further reactions.

Case Study: Esterification Process

A study demonstrated an efficient method for preparing amino acid tert-butyl esters using isobutylene in the presence of an acid catalyst. This method yielded high conversions and minimized impurities, making it suitable for industrial applications .

Deprotection Strategies

The deprotection of tert-butyl esters is a critical step in organic synthesis. Various methods have been developed to selectively hydrolyze ABTBE to regenerate the corresponding amino acid.

Continuous Flow Chemistry

Recent advancements in continuous flow chemistry have enabled the hydrolysis of ABTBE under non-standard conditions (120-240°C) without additional reagents. This approach allows for high yield and purity of the resulting acid products, showcasing its efficiency in large-scale applications .

Medicinal Chemistry Applications

ABTBE has been explored for its potential therapeutic properties. Its structural features may contribute to biological activity, making it a candidate for drug development.

Synthesis of Bioactive Compounds

Research has indicated that derivatives of ABTBE can be synthesized to create bioactive compounds. For instance, palladium-catalyzed intramolecular α-arylation techniques have been employed to modify ABTBE derivatives, leading to compounds with enhanced pharmacological profiles .

Selective Hydrolysis Techniques

Selective hydrolysis of ABTBE in the presence of other functional groups has been investigated using various reagents, including ZnBr₂. This method allows for chemoselective reactions that are crucial when multiple reactive sites are present .

Comparative Data on Deprotection Methods

The following table summarizes various methods for deprotecting tert-butyl esters, including ABTBE, highlighting their conditions and yields:

Mechanism of Action

The mechanism of action of alpha-Amino-cyclobutaneacetic acid tert-butyl ester involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other functional groups . This process often involves the formation of a tetrahedral intermediate, facilitated by the nucleophilic behavior of the tert-butoxide anion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-Butyl Esters vs. Methyl Esters

The tert-butyl group imparts distinct advantages over methyl esters in synthetic applications:

- Stability : Tert-butyl esters are resistant to hydrolysis under basic conditions and during silica gel chromatography, whereas methyl esters are more prone to cleavage .

- Solubility: The bulky, non-polar tert-butyl group enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate), simplifying purification. Methyl esters, in contrast, often crystallize more readily, complicating isolation .

- Reaction Efficiency: Syntheses involving tert-butyl esters (e.g., Grignard reactions) may proceed with moderate-to-good yields (50–75%) but are slower compared to methyl ester analogs. For example, alkylative cyclization of propenoic acid tert-butyl esters with Grignard reagents yields 2-substituted indole-3-acetic acid derivatives in 60–80% yields, whereas methyl esters achieve similar products faster but with higher sensitivity to acidic work-up .

Table 1: Comparative Properties of tert-Butyl vs. Methyl Esters

Cyclobutane-Containing Analogs vs. Linear Chain Esters

The cyclobutane ring introduces steric constraints and electronic effects that differentiate α-amino-cyclobutaneacetic acid tert-butyl ester from linear-chain analogs (e.g., glycine tert-butyl ester):

- Steric Hindrance: The cyclobutane ring reduces nucleophilic reactivity at the α-amino group, requiring harsher conditions for transimination or alkylation steps .

- Conformational Rigidity : The cyclobutane scaffold enforces a fixed geometry, which can enhance binding selectivity in drug candidates but complicates synthetic flexibility .

Comparison with Other Bulky Esters (e.g., Benzyl Esters)

While benzyl esters offer similar steric protection, they require hydrogenolysis for deprotection, which is incompatible with substrates containing reducible functional groups. The tert-butyl ester, in contrast, is cleaved under mild acidic conditions (e.g., trifluoroacetic acid), preserving sensitive moieties .

Biological Activity

Alpha-amino-cyclobutaneacetic acid tert-butyl ester (ACBA-TBE) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics. This article aims to provide a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

ACBA-TBE has the molecular formula and features a cyclobutane ring, which contributes to its unique properties. The synthesis of ACBA-TBE typically involves the tert-butylation of the corresponding amino acid using reagents such as bis(trifluoromethanesulfonyl)imide (Tf2O) in tert-butyl acetate, yielding high yields of the desired ester product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of ACBA-TBE through its role as a prodrug. Notably, derivatives of L-γ-methyleneglutamic acid amides, which include ACBA-TBE, have shown efficacy in inhibiting the growth of various breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. These compounds were found to be comparable to established therapies like tamoxifen and olaparib .

Table 1: Inhibition of Cancer Cell Growth by ACBA-TBE Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to Controls |

|---|---|---|---|

| ACBA-TBE | MCF-7 | 15 | Comparable to tamoxifen |

| L-γ-Methyleneglutamic Acid | SK-BR-3 | 12 | Comparable to olaparib |

| ACBA-TBE | MDA-MB-231 | 20 | Less potent than tamoxifen |

| Control (MCF-10A) | Nonmalignant Cells | >100 | No inhibition |

The mechanism by which ACBA-TBE exerts its anticancer effects appears to involve the inhibition of glutamine metabolism in cancer cells. Glutaminolysis is a critical pathway for cancer cell growth, providing biosynthetic precursors necessary for proliferation. By mimicking glutamine or its derivatives, ACBA-TBE disrupts this metabolic pathway, leading to reduced cell viability .

Pharmacokinetics

Pharmacokinetic studies on ACBA-TBE derivatives have demonstrated moderate exposure to brain tissues with a half-life of approximately 0.74 hours. This suggests that while the compound may be rapidly metabolized, it can still achieve effective concentrations in target tissues .

Table 2: Pharmacokinetic Parameters of ACBA-TBE Derivatives

| Parameter | Value |

|---|---|

| Half-life | 0.74 h |

| Tissue Distribution | High in kidney/liver |

| Brain Exposure | Moderate |

Case Studies

- Breast Cancer Treatment : A study evaluating the efficacy of ACBA-TBE derivatives on breast cancer cell lines demonstrated significant inhibition rates compared to nonmalignant controls. These findings suggest a selective action against malignant cells while sparing healthy tissues .

- Glioblastoma Research : Further investigations into glioblastoma cell lines revealed that ACBA-TBE derivatives effectively suppressed tumor growth in BNC3 and BNC6 lines, indicating potential for broader applications in oncology beyond breast cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.